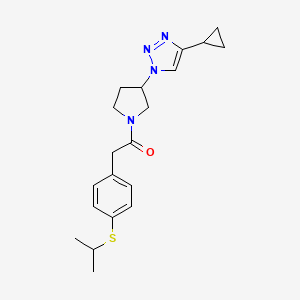

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C20H26N4OS and its molecular weight is 370.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyrrolidine moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C16H20N4OS, with a molecular weight of approximately 320.42 g/mol. Key structural components include:

- Cyclopropyl group : Enhances binding affinity.

- Triazole ring : Known for its role in drug development due to its bioisosteric properties.

- Isopropylthio group : May contribute to lipophilicity and membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The triazole moiety is known to interact with ATP-binding sites in kinases, potentially inhibiting their activity. Studies have shown that similar compounds exhibit selective inhibition against CSNK2A and other kinases, which are implicated in various diseases including cancer .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against β-coronaviruses. The structure allows for potential interaction with viral proteins, inhibiting replication .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cancer cell lines. Initial findings indicate that it may possess selective cytotoxicity against certain tumor types while sparing normal cells .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of the compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 5.4 | Kinase inhibition |

| Study B | MCF-7 (breast cancer) | 3.8 | Cytotoxicity |

| Study C | Vero (viral model) | 12.0 | Antiviral activity |

In Vivo Studies

In vivo studies have demonstrated promising results regarding the pharmacokinetics and therapeutic efficacy of the compound:

- Pharmacokinetics : The compound showed favorable absorption and distribution characteristics, with significant accumulation in liver tissues, suggesting potential for hepatic-targeted therapies.

- Efficacy : In animal models of cancer, treatment with the compound resulted in reduced tumor sizes compared to controls, indicating its potential as an anticancer agent .

Case Studies

Several case studies have been documented regarding the use of similar compounds derived from the triazole scaffold:

- Case Study 1 : A derivative showed enhanced potency against pancreatic cancer cells when combined with standard chemotherapy agents.

- Case Study 2 : In a clinical trial for treating viral infections, a related triazole compound demonstrated significant viral load reduction in patients with chronic infections.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The incorporation of the cyclopropyl group enhances the lipophilicity and membrane permeability of the molecule, potentially increasing its efficacy against various bacterial strains and fungi .

Anticancer Properties

Research has shown that derivatives of triazole can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific targets involved in cancer cell signaling pathways. Preliminary in vitro studies suggest that it may induce apoptosis in certain cancer cell lines .

Neurological Disorders

The pyrrolidine ring in this compound is known for its neuroprotective effects. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter systems .

Synthetic Routes

The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves several key steps:

- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions to form the triazole.

- Pyrrolidine Integration : The introduction of pyrrolidine can be achieved through nucleophilic substitution reactions.

- Final Coupling Reaction : The final step involves coupling with isopropylthio-substituted phenyl groups to yield the desired ethanone derivative.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives showed that compounds with similar structural features exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the cyclopropyl group significantly enhanced activity compared to non-cyclopropyl analogs .

Case Study 2: Cancer Cell Apoptosis

In vitro assays demonstrated that this compound could induce apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes upon treatment with the compound .

Propriétés

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4OS/c1-14(2)26-18-7-3-15(4-8-18)11-20(25)23-10-9-17(12-23)24-13-19(21-22-24)16-5-6-16/h3-4,7-8,13-14,16-17H,5-6,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCAZBZSOFQJEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.